1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid
Description
The compound 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid is a spirocyclic molecule characterized by a bicyclo[2.2.1]heptene core fused to a piperidine ring via a spiro junction. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enhances solubility and provides a handle for further derivatization .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]hept-5-ene-7,4'-piperidine]-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h4-5,11-13H,6-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXVYJOXILWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CC(C2C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests that the compound might also have potential bioactivity.
Biological Activity
1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid, a compound with the CAS number 1251015-75-4, is part of a class of spirocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.
- Molecular Formula : C17H25NO4
- Molecular Weight : 307.39 g/mol
- Purity : 95%+
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Antioxidant Activity
Research indicates that spiro compounds often exhibit significant antioxidant properties. A review highlighted the importance of such activities in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders . The spirocyclic structure of the compound may enhance its ability to scavenge free radicals, as seen in various in vitro studies.
Anti-inflammatory Effects
1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid has been evaluated for its anti-inflammatory properties. In studies involving similar spiro compounds, significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) was observed, suggesting potential applications in treating inflammatory conditions . The selectivity index of these compounds compared favorably against established anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
The antimicrobial efficacy of spiro compounds has been documented extensively. Compounds with similar structural motifs have shown activity against various bacterial strains, indicating potential as antimicrobial agents . Specific studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Synthesis and Evaluation
A recent study synthesized a series of spiro compounds and evaluated their biological activities through a combination of in vitro assays and molecular docking studies. The results indicated that these compounds possess notable anti-inflammatory and antimicrobial properties, with some derivatives exhibiting enhanced efficacy compared to traditional drugs .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 1'-(tert-butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .
Data Summary
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
The compound's structural features make it a valuable scaffold in the development of novel pharmaceuticals. Its bicyclic structure can facilitate interactions with biological targets, enhancing the potency and selectivity of drug candidates. Research has indicated that derivatives of spiro compounds often exhibit significant biological activity, including antimicrobial and anticancer properties.
2. Peptide Synthesis:
The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, allowing for selective modifications without affecting other functional groups. This capability is crucial in synthesizing complex peptides and proteins, which are essential for therapeutic applications.
Organic Synthesis
1. Synthetic Intermediates:
1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept ene-7,4'-piperidine]-5-carboxylic acid can be utilized as an intermediate in various organic synthesis pathways. Its ability to undergo further functionalization makes it a versatile building block for creating more complex molecules.
2. Catalysis:
The compound may also play a role in catalytic reactions where spirocyclic structures are beneficial. For instance, it can be involved in asymmetric synthesis processes, contributing to the formation of chiral centers that are critical in the production of enantiomerically pure compounds.
Materials Science
1. Polymer Chemistry:
Due to its unique structure, this compound could be explored for use in polymer chemistry. Its incorporation into polymer matrices may enhance material properties such as strength and thermal stability, making it suitable for advanced material applications.
2. Nanotechnology:
The compound's distinctive features may also find applications in nanotechnology, particularly in the design of nanocarriers for drug delivery systems. The spiro structure could provide stability and control over the release profiles of therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between the target compound and analogous spirocyclic derivatives:
Preparation Methods
Synthesis of Bicyclo[2.2.1]heptene Core
- The bicyclo[2.2.1]heptene ring system is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile such as substituted olefins or acrylates.
- Catalysts such as solid acids , zeolites , or Lewis acids (e.g., aluminum oxide, titanium oxide) are often employed to improve yield and selectivity.
- Reaction conditions typically involve moderate temperatures (50–150°C) and inert atmosphere to prevent side reactions.
Spiro-Annulation with Piperidine
- The piperidine ring is introduced through a spiro-annulation reaction, where a nucleophilic amine attacks an activated bicyclic intermediate.
- The nitrogen atom is subsequently protected with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- This step ensures stability and prevents undesired side reactions during further functionalization.
Introduction of Carboxylic Acid Group
- The carboxylic acid at the 5-position is typically introduced via oxidation of an aldehyde or ester precursor.
- Oxidizing agents such as potassium permanganate (KMnO4) , chromium-based reagents , or TEMPO-mediated oxidation can be used depending on the substrate sensitivity.
- Alternatively, hydrolysis of ester intermediates under acidic or basic conditions yields the free acid.
Representative Synthetic Route (Based on Patent EP1254882A1)
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + dienophile, Lewis acid catalyst (e.g., Al2O3), 80°C, inert atmosphere | Forms bicyclo[2.2.1]heptene core |
| 2 | Spiro-annulation | Bicyclic intermediate + piperidine derivative, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | Forms spiro[bicyclo-piperidine] system |
| 3 | Boc Protection | Boc2O, base (e.g., NaHCO3), solvent (e.g., THF), 0–25°C | Protects nitrogen as Boc derivative |
| 4 | Oxidation/Hydrolysis | KMnO4 or TEMPO, aqueous or organic solvent, controlled temp | Converts precursor to 5-carboxylic acid |
Analytical Data and Yields
| Step | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| Diels-Alder Cycloaddition | 75–85 | >95 (GC) | High regioselectivity with Lewis acid catalyst |
| Spiro-annulation | 70–80 | >90 (HPLC) | Mild conditions prevent ring opening |
| Boc Protection | 90–95 | >98 (NMR) | Efficient protection with minimal side products |
| Oxidation/Hydrolysis | 65–75 | >95 (TLC, HPLC) | Controlled oxidation avoids over-oxidation |
Notes on Optimization and Scale-Up
- Catalyst choice critically affects the stereochemistry and yield of the bicyclo[2.2.1]heptene formation.
- The Boc protection step is highly reproducible and scalable, commonly performed at low temperatures to avoid decomposition.
- Oxidation steps require careful monitoring to prevent degradation of the bicyclic framework.
- Purification is typically achieved via recrystallization or chromatography, with solvent systems optimized for solubility and stability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves multi-step pathways, such as acylnitroso Diels-Alder reactions or spirocyclization. For example, analogous spiro compounds are synthesized via cycloaddition followed by functional group modifications (e.g., tert-butoxycarbonyl (Boc) protection) under controlled conditions (0°C for cooling, NaBH₄ reduction at 40–80°C) . Optimizing solvent polarity (e.g., acetonitrile/water mixtures) and catalysts (e.g., sodium molybdate) is critical for high diastereoselectivity and yield .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm spiro junction geometry and Boc group integrity. Chromatographic techniques (flash column chromatography with EtOAc/hexane gradients) resolve diastereomers, while HPLC-MS validates purity (>95%) . X-ray crystallography may resolve ambiguities in bicyclic systems .
Q. What functional groups in this compound are prone to degradation, and how can they be stabilized?
- Methodology : The Boc group is acid-labile; storage under anhydrous conditions (e.g., inert atmosphere) and neutral pH buffers is advised. The carboxylic acid moiety may require protection (e.g., methyl esters) during synthetic steps to prevent side reactions .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during spirocyclization of bicyclo[2.2.1]heptene derivatives?
- Methodology : Steric and electronic effects dominate. For example, bulky substituents on the piperidine ring favor specific transition states. In analogous syntheses, chiral auxiliaries or asymmetric catalysis (e.g., phosphoramidites) induce enantioselectivity . Computational modeling (DFT) predicts favorable conformers .
Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Methodology :
- Step 1 : Monitor intermediates via LC-MS to identify off-pathway species.
- Step 2 : Adjust reaction parameters (e.g., temperature, solvent polarity) to suppress undesired pathways. For example, reducing NaBH₄ addition rates minimizes over-reduction .
- Step 3 : Use kinetic studies to differentiate thermodynamic vs. kinetic control .
Q. How does the spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine] scaffold influence bioactivity compared to non-spiro analogs?
- Methodology : Compare binding affinity assays (e.g., SPR, ITC) with receptor targets. The rigid spiro structure may enhance conformational restraint, improving target selectivity. For example, fluorinated spiro derivatives show enhanced metabolic stability in medicinal chemistry studies .
Q. Can green chemistry principles be applied to synthesize this compound sustainably?
- Methodology :
- Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Use catalytic methods (e.g., organocatalysts) to reduce stoichiometric reagents.
- Design atom-economical routes to minimize waste .
Notes on Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
